molecular formula C11H7N3 B15410239 5-[(Pyridin-4-yl)ethynyl]pyrimidine CAS No. 791104-41-1

5-[(Pyridin-4-yl)ethynyl]pyrimidine

Cat. No.: B15410239
CAS No.: 791104-41-1
M. Wt: 181.19 g/mol
InChI Key: KYUHXQZUYRVOOW-UHFFFAOYSA-N
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Description

5-[(Pyridin-4-yl)ethynyl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a pyridin-4-yl ethynyl group. This structure combines the electron-deficient nature of pyrimidine with the aromatic and coordinating properties of pyridine, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

CAS No.

791104-41-1

Molecular Formula

C11H7N3

Molecular Weight

181.19 g/mol

IUPAC Name

5-(2-pyridin-4-ylethynyl)pyrimidine

InChI

InChI=1S/C11H7N3/c1(10-3-5-12-6-4-10)2-11-7-13-9-14-8-11/h3-9H

InChI Key

KYUHXQZUYRVOOW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C#CC2=CN=CN=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Fluorine and chlorine substituents (e.g., in ) increase electron-withdrawing character, altering reactivity in cross-coupling reactions compared to the pyridinyl ethynyl group .
  • Lipophilicity : The trimethylsilyl group in 5-((trimethylsilyl)ethynyl)pyrimidine significantly increases hydrophobicity (logP ~2.5 estimated), whereas the pyridin-4-yl ethynyl group may balance solubility and membrane permeability .

Physicochemical and Analytical Data

Compound Name Molecular Weight (g/mol) Purity (%) HPLC Retention Time (min)
This compound ~197.22 (estimated) N/A N/A
2-(5,6-Dichloropyrimidin-4-yl)-4-(trifluoromethyl)aniline 299 >95 0.82
5-((Trimethylsilyl)ethynyl)pyrimidine 192.30 97 N/A
4-Ethyl-5-fluoropyrimidine 140.15 >95 N/A

Key Observations :

  • The higher molecular weight of dichloropyrimidine derivatives (e.g., 299 g/mol in ) correlates with extended retention times in reverse-phase HPLC, suggesting lower polarity compared to simpler pyrimidines.
  • Purity levels (≥95% in ) indicate robust synthetic protocols for these analogs, though scalability may vary with substituent complexity.

Q & A

Q. What are the established synthetic methodologies for 5-[(Pyridin-4-yl)ethynyl]pyrimidine, and what factors critically affect reaction efficiency?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Sonogashira) or condensation strategies. Key factors include solvent choice, catalyst selection, temperature, and reaction time. For example:
  • Condensation : Pyrimidine-4,5-diamine reacts with aldehydes in ethanol under reflux with glacial acetic acid as a catalyst, yielding intermediates that undergo further functionalization .
  • Cross-Coupling : Ethynyl groups are introduced via palladium-catalyzed coupling. For instance, butadiyne reacts with tetracyclone in diphenyl ether at 230°C to form ethynyl-linked pyrimidine derivatives .
  • Purification : Recrystallization (e.g., chloroform:ethanol mixtures) or column chromatography (e.g., silica gel with ethanol-dichloromethane gradients) is critical for isolating high-purity products .

Table 1 : Comparison of Synthetic Routes

MethodConditionsKey Reagents/CatalystsPurificationReference
CondensationReflux in ethanol, glacial acetic acidPyrimidine-4,5-diamineRecrystallization
Sonogashira Coupling230°C in diphenyl etherPd catalyst, butadiyneColumn chromatography

Q. Which spectroscopic and spectrometric techniques are most reliable for structural confirmation of this compound derivatives?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are indispensable for confirming connectivity. For example, pyrimidine protons appear as distinct singlets in the aromatic region (~8–9 ppm), while ethynyl carbons resonate at ~80–90 ppm in 13^13C NMR .
  • HRMS : High-resolution mass spectrometry confirms molecular formulas. A reported example: C54_{54}H59_{59}N4+_4^+ with m/z 763.47349 .
  • X-ray Crystallography : Resolves bond lengths and angles, critical for confirming the ethynyl linkage geometry in solid-state structures .

Q. What are the key considerations when designing biological activity studies for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes or receptors with known pyrimidine interactions (e.g., methionine aminopeptidase-1 inhibition ).
  • Assay Design : Use dose-response curves (e.g., IC50_{50} determination) and include positive/negative controls (e.g., CoCl2_2 for hypoxia-inducible factor studies) .
  • Structural Modifications : Introduce substituents (e.g., halogens, methyl groups) to probe structure-activity relationships (SAR) .

Advanced Research Questions

Q. What strategies are effective in optimizing cross-coupling reactions (e.g., Sonogashira) for ethynyl group introduction in pyrimidine systems?

  • Methodological Answer :
  • Catalyst Tuning : Use Pd(PPh3_3)4_4 or CuI co-catalysts to enhance coupling efficiency .
  • Inert Conditions : Conduct reactions under nitrogen/argon to prevent alkyne oxidation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of aromatic intermediates .
  • Workup : Quench reactions with water to terminate unreacted reagents, followed by extraction with ethyl acetate and drying over Na2_2SO4_4 .

Q. How should researchers reconcile conflicting data regarding the compound's enzyme inhibition potency across different studies?

  • Methodological Answer :
  • Purity Verification : Confirm compound purity via HPLC or 1^1H NMR integration. Impurities (e.g., unreacted starting materials) may skew activity .
  • Assay Variability : Standardize protocols (e.g., buffer pH, incubation time). For example, ammonium acetate buffer (pH 6.5) is used in enzymatic assays to maintain consistency .
  • Structural Confounders : Compare substituent effects. Fluorine or methyl groups at specific positions can drastically alter binding affinities .

Q. What advanced computational and experimental approaches can elucidate the electronic properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .
  • UV-Vis Spectroscopy : Monitor absorption bands (e.g., π→π* transitions) to correlate conjugation length with electronic behavior .
  • Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects of substituents .

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